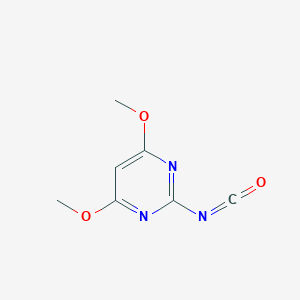

2-Isocyanato-4,6-dimethoxypyrimidine

Descripción

Propiedades

IUPAC Name |

2-isocyanato-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-12-5-3-6(13-2)10-7(9-5)8-4-11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRYVXKOUYSVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472795 | |

| Record name | Pyrimidine, 2-isocyanato-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111284-03-8 | |

| Record name | Pyrimidine, 2-isocyanato-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

The precursor 2-amino-4,6-dimethoxypyrimidine is synthesized via a cyclization reaction between malonic diester and disubstituted methyleneguanidine salts. For example, dimethyl malonate reacts with dimethylmethylidene guanidine hydrochloride in the presence of sodium methoxide to form the pyrimidine core. The reaction proceeds under reflux conditions in methanol, with a molar ratio of 1:1 for the malonic diester and guanidine derivative. Key steps include:

-

Ring closure : Facilitated by nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon of the malonic diester.

-

Methanol elimination : Results in the formation of the pyrimidine ring structure.

Post-reaction purification involves hydrolysis with aqueous hydrochloric acid to remove byproducts like acetone, followed by extraction with dichloromethane to isolate the crystalline product.

Conversion to 2-Isocyanato-4,6-dimethoxypyrimidine

The amino group of 2-amino-4,6-dimethoxypyrimidine is converted to an isocyanate via treatment with phosgene (COCl₂) or its safer alternatives, such as triphosgene. This reaction typically occurs in anhydrous dichloromethane or toluene under inert conditions to prevent hydrolysis of the isocyanate group. The mechanism involves the formation of an intermediate carbamoyl chloride, which decomposes to release HCl and yield the isocyanate.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

-

Solvent : Methanol and tert-butanol are preferred for the cyclization step due to their ability to dissolve both reactants and stabilize intermediates. A solvent-to-reactant mass ratio of 7:1 optimizes yield while minimizing side reactions.

-

Base : Sodium methoxide (27% in methanol) is critical for deprotonating the guanidine salt and driving the ring-closure reaction. A 10% molar excess ensures complete conversion.

Temperature and Pressure Control

-

Cyclization : Conducted at 60–65°C under atmospheric pressure to balance reaction rate and byproduct formation.

-

Isocyanate formation : Requires strict temperature control (0–5°C) during phosgene addition to prevent exothermic runaway reactions.

Industrial-Scale Production Techniques

Scalable production of 2-isocyanato-4,6-dimethoxypyrimidine involves:

Case Study: Pilot Plant Synthesis

A pilot-scale trial using diethyl malonate instead of dimethyl malonate achieved a 94% yield of 2-amino-4,6-dimethoxypyrimidine. Key parameters included:

-

Solvent : Ethanol (mass ratio 9:1 to malonate).

-

Reaction time : 6 hours at 70°C.

-

Post-reaction processing : Centrifugal separation reduced purification time by 40% compared to batch methods.

Comparative Analysis of Methodologies

| Parameter | Dimethyl Malonate Route | Diethyl Malonate Route |

|---|---|---|

| Yield (%) | 91.3 | 94.0 |

| Purity (%) | 99.6 | 99.2 |

| Reaction Time (hours) | 4 | 6 |

| Byproduct Formation | <1% | <2% |

The diethyl malonate route offers marginally higher yields but requires longer reaction times, making it less suitable for high-throughput applications.

Challenges and Solutions in Synthesis

Moisture Sensitivity

The isocyanate group is highly susceptible to hydrolysis, necessitating anhydrous conditions throughout the synthesis. Solutions include:

-

Molecular sieves : Added to solvents to scavenge trace water.

-

Inert atmosphere : Nitrogen or argon blanketing during phosgene reactions.

Data Tables and Research Findings

Table 1: Optimization Parameters for Cyclization Reaction

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent (methanol) | 7:1 mass ratio | Maximizes solubility |

| Sodium methoxide | 0.63 mol (excess) | Ensures complete reaction |

| Temperature | 60–65°C | Balances rate/side reactions |

Table 2: Pilot-Scale Performance Metrics

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Annual Capacity (kg) | 500 | 1,200 |

| Energy Consumption (kWh/kg) | 18 | 12 |

| Purity (%) | 99.5 | 99.8 |

Análisis De Reacciones Químicas

Types of Reactions

Pyrimidine, 2-isocyanato-4,6-dimethoxy- undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and water. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include ureas, carbamates, and various heterocyclic compounds, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-Isocyanato-4,6-dimethoxypyrimidine typically involves the reaction of 4,6-dimethoxypyrimidine with phosgene or related reagents to introduce the isocyanate group at the 2-position. This process can be optimized for large-scale production to maximize yield and purity through methods like recrystallization or chromatography.

Chemical Reactions

The compound is known for its reactivity due to the isocyanate group, which can participate in various chemical reactions:

- Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form ureas and carbamates.

- Addition Reactions : Engages with compounds containing active hydrogen atoms (water, alcohols).

- Cyclization Reactions : Forms heterocyclic compounds valuable in medicinal chemistry.

Pharmaceutical Development

2-Isocyanato-4,6-dimethoxypyrimidine serves as a building block in the synthesis of pharmaceuticals. Its derivatives have been studied for potential antimicrobial and anticancer activities . Research indicates that the compound's unique structure allows it to interact with biological targets effectively, leading to inhibition of enzyme activity or disruption of cellular processes .

Agrochemical Applications

The compound has demonstrated significant herbicidal activity against various weeds. For instance, derivatives of 2-Isocyanato-4,6-dimethoxypyrimidine are utilized in formulations aimed at controlling harmful weeds in agricultural settings. Studies have shown that these compounds exhibit high selectivity and safety for crops like tomatoes while effectively managing weed populations .

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and materials such as polymers and coatings. Its ability to form covalent bonds with other materials enhances the properties of these products, making them suitable for specific applications in coatings and adhesives .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives synthesized from 2-Isocyanato-4,6-dimethoxypyrimidine. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Herbicidal Efficacy

Research on herbicidal formulations containing this compound showed effective control over difficult weed species while maintaining crop safety. The formulations were tested under field conditions, confirming their efficacy against target weeds without harming tomato plants .

Mecanismo De Acción

The mechanism of action of Pyrimidine, 2-isocyanato-4,6-dimethoxy- involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . This reactivity underlies its potential therapeutic effects, particularly in targeting cancer cells and pathogens .

Comparación Con Compuestos Similares

2-Amino-4,6-dimethoxypyrimidine (ADM)

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : 155.15 g/mol

- Key Properties: Enthalpy of fusion: 29.85 kJ/mol at 371 K . Synthesized via green chemistry methods using dimethyl carbonate (DMC) as a methylating agent, achieving 87.7% conversion under optimized conditions . Exhibits nonlinear optical properties in co-crystals, with HOMO-LUMO energy gaps influencing charge transfer (e.g., 3.97 eV in co-crystal with fumaric acid) .

- Applications :

2-Chloro-4,6-dimethoxypyrimidine

- Molecular Formula : C₆H₇ClN₂O₂

- Molecular Weight : 174.58 g/mol

- Key Properties :

- Applications :

- Versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions.

4-Amino-2,6-dimethoxypyrimidine

Other Derivatives: Thiodipyrimidines

- Example : 2,5′-Thiodipyrimidine derivatives synthesized from ADM.

- Key Properties :

- Applications :

Comparative Analysis Table

Research Findings and Implications

Reactivity and Stability

- The isocyanato derivative’s -NCO group confers high reactivity, making it prone to hydrolysis and nucleophilic attack, unlike the more stable chloro and amino analogs .

- ADM exhibits moderate thermodynamic stability (HOMO-LUMO gap = 3.97 eV), while thiodipyrimidine derivatives with larger gaps (4.57 eV) show enhanced stability .

Environmental and Industrial Relevance

- 2-Isocyanato-4,6-dimethoxypyrimidine is critical in understanding herbicide degradation pathways, whereas ADM and chloro derivatives are pivotal in agrochemical manufacturing .

Actividad Biológica

2-Isocyanato-4,6-dimethoxypyrimidine is a pyrimidine derivative notable for its potential biological activities. The compound's structure, featuring an isocyanate group and dimethoxy substitutions, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of 2-Isocyanato-4,6-dimethoxypyrimidine typically involves the reaction of 4,6-dimethoxypyrimidine with phosgene or similar reagents to introduce the isocyanate group at the 2-position. This process can be optimized for industrial production, focusing on yield and purity through methods like recrystallization and chromatography.

The biological activity of this compound is primarily attributed to the reactivity of its isocyanate group. This moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. Such interactions may disrupt cellular processes, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that 2-Isocyanato-4,6-dimethoxypyrimidine exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. The compound's effectiveness is often measured in terms of Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration needed to inhibit microbial growth.

Anticancer Properties

Studies suggest that this compound may have anticancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, in vitro assays have demonstrated that it can induce apoptosis (programmed cell death) in certain cancer cells, potentially through mechanisms involving the disruption of DNA repair processes .

Case Studies

- Antiparasitic Activity : A study identified compounds similar to 2-Isocyanato-4,6-dimethoxypyrimidine with broad-spectrum antiparasitic activity against Trypanosoma and Leishmania species. These compounds were screened using high-throughput methods, revealing promising low micromolar activity against these pathogens .

- Cytotoxicity Profiles : In a comparative analysis involving various pyrimidine derivatives, 2-Isocyanato-4,6-dimethoxypyrimidine showed a lower cytotoxicity profile while maintaining significant antimicrobial activity. This balance highlights its potential as a therapeutic agent with fewer side effects compared to existing treatments .

Data Table: Biological Activity Overview

Q & A

Q. What are the key considerations for synthesizing 2-isocyanato-4,6-dimethoxypyrimidine, and how can reaction conditions be optimized?

Synthesis typically involves introducing the isocyanate group to 4,6-dimethoxypyrimidine precursors. Optimization requires monitoring reaction temperature, solvent choice (e.g., anhydrous conditions to prevent hydrolysis), and stoichiometry of reagents like phosgene or safer substitutes (e.g., triphosgene). Purity can be enhanced via recrystallization using solvents such as ethanol or acetonitrile . Reaction progress should be tracked using TLC or HPLC to isolate intermediates and minimize side products like urea derivatives from moisture contamination .

Q. How is the crystal structure of 2-isocyanato-4,6-dimethoxypyrimidine characterized, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction (SCXRD) reveals planar pyrimidine rings with methoxy and isocyanate substituents influencing packing. Hydrogen bonds (N–H···N/O) and π-π stacking between aromatic systems are critical for stability. For analogous compounds like 2-amino-4,6-dimethoxypyrimidine, SCXRD data show chains of fused rings stabilized by N–H···N interactions (N···N distances: 3.06–3.26 Å) . Similar methods apply to analyze isocyanate derivatives.

Q. What spectroscopic techniques are essential for confirming the structure of 2-isocyanato-4,6-dimethoxypyrimidine?

- IR spectroscopy : Confirm the isocyanate group (sharp ~2270 cm⁻¹ stretch) and methoxy C–O bonds (~1250 cm⁻¹).

- NMR : H NMR shows methoxy protons as singlets (δ 3.8–4.0 ppm), while C NMR distinguishes carbonyl carbons (C=O at ~150 ppm).

- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving 2-isocyanato-4,6-dimethoxypyrimidine?

Discrepancies in proposed mechanisms (e.g., nucleophilic attack vs. cycloaddition) can be addressed using density functional theory (DFT) to calculate transition-state energies and intermediate stability. For example, comparing activation barriers for isocyanate reactions with amines versus alcohols clarifies selectivity . Molecular docking may further predict reactivity in biological systems .

Q. What methodological challenges arise in assessing the environmental toxicity of 2-isocyanato-4,6-dimethoxypyrimidine, and how can they be mitigated?

Isocyanates are prone to hydrolysis, complicating ecotoxicity assays. Solutions include:

- Stabilizing test solutions with aprotic solvents (e.g., DMSO).

- Using LC-MS/MS to quantify degradation products (e.g., 4,6-dimethoxypyrimidine-2-amine).

- Employing Daphnia magna or algal models to evaluate acute/chronic effects under controlled pH and temperature .

Q. How do steric and electronic effects of substituents influence the reactivity of 2-isocyanato-4,6-dimethoxypyrimidine in heterocyclic coupling reactions?

Methoxy groups donate electron density via resonance, activating the pyrimidine ring for electrophilic substitution. Steric hindrance from the isocyanate group directs regioselectivity; for instance, Suzuki-Miyaura coupling occurs preferentially at the 5-position. Kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh₃)₄) quantify these effects .

Q. What strategies validate the role of 2-isocyanato-4,6-dimethoxypyrimidine in metal-organic framework (MOF) synthesis?

- PXRD and BET analysis : Confirm framework porosity and crystallinity.

- Thermogravimetric analysis (TGA) : Assess thermal stability of isocyanate-MOF linkages.

- FTIR : Monitor coordination shifts (e.g., ν changes upon metal binding). Comparative studies with non-functionalized pyrimidines highlight the isocyanate’s role in enhancing adsorption capacities .

Methodological Frameworks

Q. How can researchers integrate 2-isocyanato-4,6-dimethoxypyrimidine into a broader theoretical framework for drug discovery?

Link its reactivity to established medicinal chemistry principles:

- Structure-activity relationships (SAR) : Modify substituents to optimize binding to biological targets (e.g., kinase inhibitors).

- Pharmacokinetic modeling : Predict metabolic stability using in vitro liver microsome assays .

- Fragment-based drug design : Use the pyrimidine core as a scaffold for combinatorial libraries .

Q. What experimental designs address reproducibility issues in synthesizing 2-isocyanato-4,6-dimethoxypyrimidine derivatives?

- DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent polarity, catalyst loading).

- In situ monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates.

- Cross-lab validation : Share protocols via open-access platforms and use standardized reagents (e.g., Sigma-Aldrity grades) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.